molecular formula C16H18N2O3 B5252866 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide

2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide

Cat. No.: B5252866
M. Wt: 286.33 g/mol
InChI Key: KSWJKZKRYBYKME-UHFFFAOYSA-N
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Description

2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzo[c]azolin ring and a cyclopentylpropanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Future Directions

The future directions of research involving this compound could potentially involve further exploration of its role as a positive allosteric modulator of mGluRs . This could have implications in the field of neuroscience and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide typically involves multiple steps, starting with the preparation of the dioxobenzo[c]azolin core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopentylpropanamide moiety is then introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide is unique due to its specific combination of the dioxobenzo[c]azolin ring and the cyclopentylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-cyclopentyl-2-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10(14(19)17-11-6-2-3-7-11)18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWJKZKRYBYKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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